
Ezetimibe-13C6
Übersicht
Beschreibung
Ezetimibe-13C6 is a stable isotope-labeled compound used primarily in scientific research and pharmacokinetic studies. It is a derivative of ezetimibe, a medication used to treat high blood cholesterol and certain other lipid abnormalities by inhibiting the absorption of cholesterol in the intestines . The isotopic labeling with carbon-13 allows researchers to track and quantitatively analyze the metabolic pathways, drug absorption, distribution, metabolism, and excretion of ezetimibe .
Vorbereitungsmethoden
The preparation of Ezetimibe-13C6 generally involves the isotopic replacement of specific hydrogen atoms in ezetimibe with carbon-13 isotopes. This can be achieved through various chemical synthesis methods, including catalytic reduction and other labeling techniques . Industrial production methods may involve optimized processes such as spray-drying to enhance the physicochemical characteristics and bioavailability of the compound .
Analyse Chemischer Reaktionen
Ezetimibe-13C6, like its parent compound ezetimibe, undergoes several types of chemical reactions. These include:
Oxidation: Ezetimibe can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can occur, particularly involving the fluorine atoms in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically metabolites that retain the core structure of ezetimibe but with modifications to specific functional groups .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Ezetimibe-13C6 is utilized in various clinical studies to understand its pharmacokinetics and effects on cholesterol metabolism. Its applications include:
- Cholesterol Metabolism Studies : this compound has been used to trace the absorption and excretion of dietary cholesterol in human subjects. Research indicates that it significantly increases fecal excretion of neutral sterols, enhancing endogenous cholesterol turnover .
- Combination Therapy : Ezetimibe is often studied in combination with statins to evaluate its efficacy in patients who are statin-intolerant or those who do not achieve lipid goals with statins alone. The combination has been shown to provide significant reductions in LDL cholesterol levels .
Pharmacokinetics
This compound allows researchers to track the pharmacokinetics of ezetimibe more accurately due to its isotopic labeling. This helps in understanding:
- Absorption Rates : Studies have demonstrated that ezetimibe reduces plasma radioactivity from labeled cholesterol in a dose-dependent manner, indicating effective absorption inhibition .
- Endogenous Cholesterol Excretion : Ezetimibe treatment has been shown to increase fecal excretion rates significantly, with studies reporting increases of up to 54% compared to baseline levels .
Case Studies
The following table summarizes key findings from notable studies involving this compound:
Safety and Efficacy
Ezetimibe has been extensively studied for its safety profile. Meta-analyses indicate that it does not significantly increase the risk of adverse events compared to placebo, making it a favorable option for lipid management .
Wirkmechanismus
Ezetimibe-13C6 exerts its effects by inhibiting the absorption of cholesterol in the small intestine. The primary molecular target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1), which is present in the intestinal brush border. By binding to NPC1L1, this compound prevents the uptake of cholesterol, thereby reducing the amount of cholesterol delivered to the liver. This leads to a decrease in the overall cholesterol levels in the body .
Vergleich Mit ähnlichen Verbindungen
Ezetimibe-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. Similar compounds include:
Ezetimibe: The parent compound, used to treat high cholesterol.
Evolocumab: A PCSK9 inhibitor used to lower LDL cholesterol levels.
Statins: A class of drugs that inhibit HMG-CoA reductase, reducing cholesterol synthesis in the liver.
Compared to these compounds, this compound offers the advantage of detailed metabolic tracking, making it invaluable in research settings .
Biologische Aktivität
Ezetimibe-13C6 is a labeled derivative of ezetimibe, a lipid-lowering agent primarily known for its ability to inhibit intestinal cholesterol absorption. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
Ezetimibe functions by selectively inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for the intestinal absorption of cholesterol and phytosterols. This inhibition occurs at the brush border of enterocytes in the small intestine, leading to reduced cholesterol uptake from dietary sources and bile. The mechanism can be summarized as follows:
- Inhibition of NPC1L1 : Ezetimibe binds to NPC1L1, preventing the formation of the NPC1L1/sterol complex necessary for cholesterol internalization into enterocytes.
- Reduction in Hepatic Cholesterol Levels : By decreasing intestinal cholesterol absorption, Ezetimibe leads to lower hepatic cholesterol stores and increased clearance of LDL cholesterol from the bloodstream.
- Impact on LDL Receptor Expression : Ezetimibe enhances the expression of LDL receptors in hepatocytes, facilitating increased uptake of circulating LDL particles.
Pharmacokinetics
Ezetimibe is rapidly metabolized in the liver and intestine to form ezetimibe-glucuronide, its primary active metabolite. The pharmacokinetic profile includes:
- Bioavailability : Approximately 35% after oral administration.
- Half-life : About 22 hours, allowing for once-daily dosing.
- Protein Binding : Over 90% bound to plasma proteins, which affects its distribution and elimination.
Case Studies and Research Findings
Several studies have investigated the efficacy and biological activity of this compound and its parent compound. Key findings include:
- Cholesterol Absorption Inhibition :
- Effects on Atherosclerosis :
- Nrf2 Activation :
Data Table
The following table summarizes key biological activities associated with this compound:
Eigenschaften
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i3+1,4+1,11+1,12+1,16+1,20+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-OGKRFXRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963132 | |
Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438624-68-1 | |
Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.